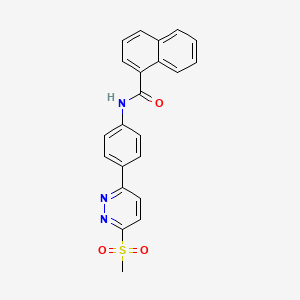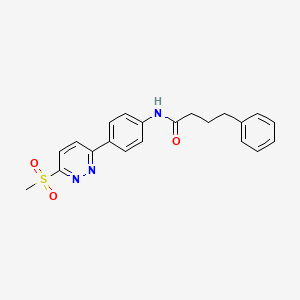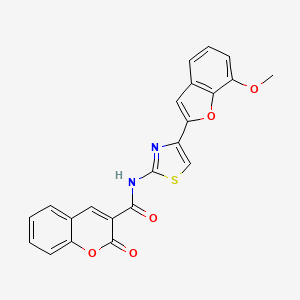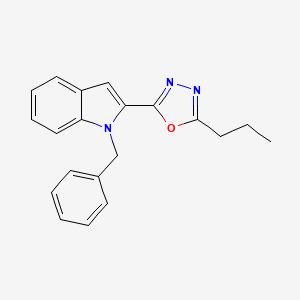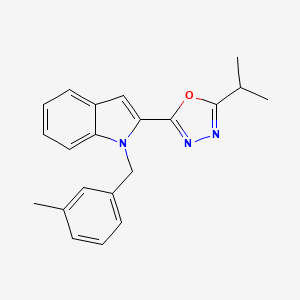
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methylbenzyl)-1H-indole
Descripción general
Descripción
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methylbenzyl)-1H-indole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both an indole and oxadiazole ring.
Mecanismo De Acción
Target of Action
The primary targets of the compound “1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole” are currently unknown
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methylbenzyl)-1H-indole in lab experiments include its high purity, good yields, and potential therapeutic applications. However, its limitations include its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methylbenzyl)-1H-indole. These include:
1. Further studies to elucidate its mechanism of action and potential therapeutic applications.
2. Development of more efficient synthesis methods to improve yields and reduce costs.
3. Investigation of its potential as a fluorescent probe for detecting other biomolecules.
4. Studies to determine its long-term effects on the body and potential toxicity.
5. Exploration of its potential as a photosensitizer for photodynamic therapy.
6. Investigation of its potential as a lead compound for the development of new drugs with improved efficacy and lower toxicity.
In conclusion, 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methylbenzyl)-1H-indole is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations.
Aplicaciones Científicas De Investigación
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methylbenzyl)-1H-indole has been studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. In addition, it has been shown to have potential as a photosensitizer for photodynamic therapy. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-14(2)20-22-23-21(25-20)19-12-17-9-4-5-10-18(17)24(19)13-16-8-6-7-15(3)11-16/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVYXRKLPSZRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3304347.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B3304360.png)
![N-(4-acetamidophenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304366.png)
![3-(benzylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304371.png)
![7-(4-methoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304373.png)
![7-(4-methoxyphenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304378.png)
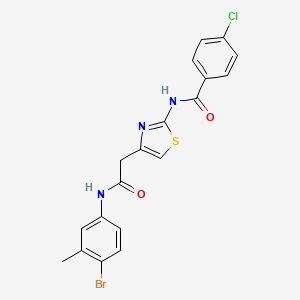
![7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304391.png)


